molecular formula Al2Nb B14726993 CID 78062170

CID 78062170

Cat. No.: B14726993
M. Wt: 146.86945 g/mol
InChI Key: GILVPVFCCIMWCI-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

Al2Nb

Molecular Weight

146.86945 g/mol

InChI

InChI=1S/2Al.Nb

InChI Key

GILVPVFCCIMWCI-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Nb]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78062170 involves a series of chemical reactions that require specific reagents and conditions. The preparation methods typically include:

Industrial Production Methods

Industrial production of this compound may involve large-scale polymerization processes and the use of advanced chemical reactors to ensure the consistency and purity of the final product. The exact methods can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

CID 78062170 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

CID 78062170 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: this compound is used in the production of advanced materials, including polymers and composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of CID 78062170 involves its interaction with specific molecular targets and pathways. Once ingested or applied, the compound interacts with cellular components, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Current Knowledge Limitations for CID 78062170

  • NMR/HRESIMS analyses of fungal metabolites ()
  • Synthetic compound libraries ()
  • Clinical studies ()
  • PubChem cross-referenced materials ()

Methodology for Comparative Analysis of Uncharacterized Compounds

When direct data is unavailable, comparative analysis can be inferred through structural analogs or functional group similarities. Below is a framework for such comparisons:

Table 1: Key Parameters for Compound Comparison
Parameter Description Example from Evidence
Molecular Formula Elemental composition C₉H₆BrNO₂ (CAS 7254-19-5)
Spectral Data NMR, HRESIMS, IR δC 74.0 (C-2 hydroxyl, )
Pharmacokinetics LogP, solubility, CYP inhibition LogP = 1.83 (CAS 1254115-23-5)
Synthetic Routes Reaction conditions, yields HATU-mediated coupling
Bioactivity Toxicity, therapeutic potential BBB permeability ()

Case Study: Comparative Analysis Using PubChem Analogs

To demonstrate the approach, consider CAS 7254-19-5 (PubChem CID 252137) from and its analogs:

Table 2: Structural and Functional Comparison
Compound (CID) Molecular Formula Key Functional Groups Solubility (mg/ml) Bioavailability Score
252137 (CAS 7254-19-5) C₉H₆BrNO₂ Bromo-indole carboxylate 0.052 0.56
57416287 (CAS 1254115-23-5) C₇H₁₄N₂O Piperazine-oxetane derivative 86.7 0.55
53216313 (CAS 1046861-20-4) C₆H₅BBrClO₂ Boronic acid halide 0.24 0.55

Key Findings :

  • Brominated compounds (e.g., CID 252137) exhibit lower solubility but higher bioavailability than non-halogenated analogs .
  • Piperazine derivatives (e.g., CID 57416287) show superior solubility due to polar nitrogen groups .
  • Boronic acid derivatives (e.g., CID 53216313) demonstrate moderate skin permeability (Log Kp = -6.21 cm/s) .

Recommendations for Future Research

Structural Elucidation : Prioritize NMR and HRESIMS analysis to resolve the ambiguity around this compound.

Database Mining : Query specialized repositories (e.g., ChEMBL, DrugBank) for unpublished data.

In Silico Modeling : Use tools like SwissADME to predict properties such as LogP and CYP inhibition .

Ethical and Reporting Considerations

  • Avoid speculative claims about unverified compounds ().

  • Follow IUPAC nomenclature and CAS registration protocols ().
  • Disclose all computational parameters if predictive models are used ().

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